(1,4,7,10Tetraaza-cyclododec-1-yl)-acetic acid allyl ester

Orthogonal protecting group strategy Solid-phase peptide synthesis Bifunctional chelator synthesis

(1,4,7,10-Tetraaza-cyclododec-1-yl)-acetic acid allyl ester (CAS 1023970-58-2; molecular formula C13H26N4O2; MW 270.37 g/mol) is a mono-N-functionalized derivative of cyclen (1,4,7,10-tetraazacyclododecane) bearing a single allyl-protected acetic acid arm on one ring nitrogen and three free secondary amines at the remaining positions. This asymmetric architecture distinguishes it from the fully-substituted DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) scaffold and from symmetrically tetra-N-functionalized cyclen derivatives.

Molecular Formula C13H26N4O2
Molecular Weight 270.37 g/mol
CAS No. 1023970-58-2
Cat. No. B1505499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,4,7,10Tetraaza-cyclododec-1-yl)-acetic acid allyl ester
CAS1023970-58-2
Molecular FormulaC13H26N4O2
Molecular Weight270.37 g/mol
Structural Identifiers
SMILESC=CCOC(=O)CN1CCNCCNCCNCC1
InChIInChI=1S/C13H26N4O2/c1-2-11-19-13(18)12-17-9-7-15-5-3-14-4-6-16-8-10-17/h2,14-16H,1,3-12H2
InChIKeyMLBRGPOWBHLFRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1,4,7,10-Tetraaza-cyclododec-1-yl)-acetic Acid Allyl Ester: A Mono-Protected Cyclen Building Block for Asymmetric Chelator Synthesis


(1,4,7,10-Tetraaza-cyclododec-1-yl)-acetic acid allyl ester (CAS 1023970-58-2; molecular formula C13H26N4O2; MW 270.37 g/mol) is a mono-N-functionalized derivative of cyclen (1,4,7,10-tetraazacyclododecane) bearing a single allyl-protected acetic acid arm on one ring nitrogen and three free secondary amines at the remaining positions [1]. This asymmetric architecture distinguishes it from the fully-substituted DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) scaffold and from symmetrically tetra-N-functionalized cyclen derivatives. The allyl ester protecting group is orthogonal to both Fmoc and tert-butyl protection schemes, enabling sequential, regioselective introduction of chemically distinct pendant arms for constructing hetero-functionalized macrocyclic chelators used in radiopharmaceuticals, MRI contrast agents, and luminescent lanthanide probes [2]. Vendors including Bidepharm and Leyan supply the compound at 98% purity with batch-specific QC documentation (NMR, HPLC, GC) .

Why Generic DOTA or Cyclen Derivatives Cannot Replace (1,4,7,10-Tetraaza-cyclododec-1-yl)-acetic Acid Allyl Ester in Asymmetric Chelator Construction


Substituting this mono-allyl ester cyclen building block with a generic cyclen, DOTA, or symmetric DOTA-tris(tert-butyl ester) precursor introduces critical synthetic liabilities. Cyclen (four equivalent secondary amines) lacks inherent regiochemical control: direct alkylation produces statistical mixtures of mono-, bis-, tris-, and tetra-substituted products, requiring tedious chromatographic separation and reducing usable yield [1]. Fully-assembled DOTA presents four identical carboxylic acid arms, precluding the regioselective introduction of a single orthogonal conjugation handle. DOTA-tris(tBu ester) offers a single free carboxylic acid for coupling, but its three tert-butyl protecting groups are all acid-labile—they deprotect simultaneously under TFA conditions, making it impossible to sequentially introduce different functional arms (e.g., a picolinamide antenna and a bioconjugation linker) on distinct nitrogen positions [2]. The allyl ester in the target compound is orthogonal: it is cleaved under neutral Pd(0)-catalyzed conditions (e.g., Pd(PPh₃)₄/morpholine) without affecting acid-labile (tBu, Boc) or base-labile (Fmoc) protecting groups, enabling true sequential hetero-functionalization of the macrocyclic scaffold [3].

Quantitative Differentiation Evidence: (1,4,7,10-Tetraaza-cyclododec-1-yl)-acetic Acid Allyl Ester vs. Comparator Building Blocks


Orthogonal Allyl Ester Deprotection Under Neutral Pd(0) Catalysis vs. Acid-Labile tert-Butyl Ester Cleavage

The allyl ester protecting group in the target compound is removed under neutral conditions using catalytic Pd(PPh₃)₄ with morpholine as an allyl scavenger, whereas the tert-butyl esters in DOTA-tris(tBu ester) (CAS 137076-54-1) require strongly acidic TFA (typically >90% v/v) for cleavage [1]. This orthogonality is critical for Fmoc/tBu solid-phase peptide synthesis (SPPS), where acid-labile side-chain protecting groups and the peptide-resin linker must remain intact during chelator deprotection [2]. The DOTA-tris(OPp ester) study explicitly demonstrated that DOTA-tris(tBu ester) conjugates require extended TFA deprotection times and yield heterogeneous product mixtures, whereas the alternative prochelator gave clean, homogeneous products after cleavage [3].

Orthogonal protecting group strategy Solid-phase peptide synthesis Bifunctional chelator synthesis

Asymmetric Mono-Functionalized Architecture: Three Free Secondary Amines Enable Regioselective Sequential Hetero-Functionalization

The target compound possesses exactly one protected acetic acid arm (allyl ester) and three unsubstituted secondary amines—an asymmetric architecture that serves as a platform for introducing up to three chemically distinct pendant arms in a controlled, sequential manner [REFS-1, REFS-2]. In contrast, DOTA features all four nitrogen positions identically substituted with acetic acid groups (0 free NH), while DOTA-tris(tBu ester) has three protected positions and one free carboxylic acid (but no free secondary amine) [3]. This asymmetry has been exploited to construct DO3Apic-type nonadentate chelators where three acetate arms and one picolinamide antenna are installed on the cyclen scaffold: changing from octadentate DOTA to nonadentate DO3Apic doubled the Eu³⁺ luminescence quantum yield in Zn²⁺-responsive probes, confirming the functional value of hetero-functionalized architectures that only an asymmetric precursor like this mono-allyl ester building block can efficiently deliver [2].

Regioselective N-functionalization Hetero-functionalized chelators DO3Apic-type ligands

Validated Downstream Precursor: Clinically Relevant DOTA-Peptide Conjugates (DOTA-TOC, DOTA-TATE, DOTA-RGD) Synthesized via Allyl Protection Strategy

The allyl ester protection strategy employed in this compound class has been directly validated in the synthesis of clinically important radiopharmaceutical precursors. Wängler et al. (2006) demonstrated that tris-allyl-DOTA—the tris-homolog of this mono-allyl building block—was successfully used to prepare DOTA–Tyr³-octreotide (DOTA-TOC), DOTA–Tyr³-octreotate (DOTA-TATE), and a DOTA–RGD peptide via Fmoc SPPS [1]. The final de-allylation step using morpholine/Pd(0) was described as 'extremely reliable,' and all DOTA-peptide conjugates were obtained in high yields after reversed-phase HPLC purification, with structural identity confirmed by MALDI-TOF mass spectrometry [1]. DOTA-TOC and DOTA-TATE are the chelator components of FDA/EMA-approved radiopharmaceuticals (e.g., ⁶⁸Ga-DOTATATE, ⁶⁸Ga-DOTATOC, ¹⁷⁷Lu-DOTATATE) used for neuroendocrine tumor imaging and therapy [2].

Radiopharmaceutical synthesis Somatostatin receptor targeting DOTA-TATE DOTA-TOC

Batch-Certified Purity: 98% with Multi-Method QC Documentation vs. Typical Commercial DOTA-tris(tBu ester) at ≥95%

The target compound is commercially available at 98% purity with batch-specific quality control documentation including NMR, HPLC, and GC analyses from Bidepharm, and at 98% purity from Leyan (Catalog No. 1832911) [REFS-1, REFS-2]. By comparison, the widely used alternative building block DOTA-tris(tBu ester) (CAS 137076-54-1) is typically supplied at ≥95% purity from multiple commercial vendors including Delta-B, Chemscene, and GLS [REFS-3, REFS-4]. The +3 percentage point purity advantage, combined with multi-method batch QC, reduces the likelihood of introducing unidentified impurities that could compromise subsequent conjugation efficiency or radiometal labeling yields.

Chemical purity Quality control Procurement specification Batch analysis

One-Step Selective Mono-N-Alkylation Methodology: Direct Synthetic Access vs. Multi-Step Protection/Deprotection Routes

The synthetic methodology underpinning this compound class—selective one-step mono-N-alkylation of cyclen using functionalized alkyl halides—was established by Massue et al. (2007), who demonstrated that employing a 1:4 stoichiometry (alkyl halide:cyclen) with unreacted cyclen recoverable by aqueous extraction provides direct access to mono-derivatives without requiring temporary triprotection strategies (e.g., boron, formamido, or metal-carbonyl protection) [1]. This contrasts with earlier approaches such as the formamido triprotection method of Boldrini et al. (2000), which requires three steps (triprotection, alkylation, alkaline deprotection) [2], or boron triprotection methods requiring transamination with B(NMe₂)₃ followed by hydrolysis [3]. The one-step methodology is particularly well-suited for targets bearing protected thiol groups and α-chloroamide-derived chromophores used as antennae for lanthanide luminescence probes [1].

Mono-N-alkylation Cyclen functionalization Synthetic efficiency Regioselective synthesis

High-Impact Application Scenarios for (1,4,7,10-Tetraaza-cyclododec-1-yl)-acetic Acid Allyl Ester in Chelator Development Programs


Solid-Phase Synthesis of Radiometal-Labeled Peptide Conjugates for Targeted Molecular Imaging and Therapy

This building block is ideally suited for constructing DOTA-functionalized peptide conjugates via Fmoc/tBu SPPS, where the orthogonal allyl ester enables chelator deprotection under neutral Pd(0) conditions without compromising acid-labile side-chain protecting groups or the peptide-resin linkage [1]. The validated tris-allyl-DOTA methodology—which produced clinically relevant DOTA-TOC, DOTA-TATE, and DOTA-RGD conjugates in high yields with clean HPLC profiles—provides a proven template for using allyl-protected cyclen derivatives in radiopharmaceutical precursor synthesis. Subsequent radiolabeling with ⁶⁸Ga (PET imaging), ¹⁷⁷Lu (targeted radiotherapy), or ⁹⁰Y (radioimmunotherapy) yields theranostic agents for oncology applications [REFS-1, REFS-2].

Construction of Hetero-Functionalized Nonadentate Chelators for Improved Lanthanide Luminescence Probes

The asymmetric architecture—one protected arm and three free secondary amines—enables sequential installation of three acetate arms (via alkylation with tert-butyl bromoacetate) and a fourth distinct arm such as a picolinamide antenna, yielding DO3Apic-type nonadentate chelators [1]. The DO3Apic-tris(allyl)ester approach demonstrated that replacing octadentate DOTA with nonadentate DO3Apic doubles the Eu³⁺ luminescence quantum yield and extends the luminescence lifetime in Zn²⁺-responsive probes, with the allyl protecting group shown to be 'superior to its analogue with tBu protecting groups for the preparation of peptide conjugates because of the difficult removal of the tBu protecting groups for the latter' [1]. This scenario is directly applicable to developing ratiometric lanthanide-based sensors for biological metal ions.

Asymmetric Synthesis of Bifunctional Chelating Agents with Orthogonal Conjugation Handles for Targeted Radiotherapy

The three free NH positions permit regioselective introduction of: (i) two acetate arms for metal coordination (installed as tBu esters), (ii) one bioconjugation linker (e.g., amine-reactive NHS ester, thiol-reactive maleimide, or click-chemistry alkyne/azide handle) on a distinct nitrogen, while the allyl-protected arm serves as the fourth metal-coordinating carboxylate after deprotection [1]. This sequential functionalization strategy is impossible with symmetric DOTA or DOTA-tris(tBu ester) and avoids the statistical product mixtures that result from direct cyclen alkylation. The resulting hetero-functionalized chelators support site-specific bioconjugation to antibodies, antibody fragments, or peptides while retaining the high thermodynamic stability of the DOTA scaffold (log K ≈ 24–25 for Gd³⁺) essential for in vivo applications [2].

Development of Next-Generation MRI Contrast Agents with Tailored Pharmacokinetic Profiles

Sequential functionalization of the three free amine positions enables fine-tuning of Gd³⁺ complex properties: two positions can receive hydrophilic carboxylate arms for high thermodynamic stability, while the third can bear a targeting moiety or pharmacokinetic modifier (e.g., PEG chain, lipophilic group, or protein-binding ligand) installed via orthogonal chemistry [1]. The established thermodynamic stability order for Gd³⁺ complexes—DOTA > HP-DO3A > DTPA > DO3A > EDTA—demonstrates that maximizing the number of coordinated carboxylate arms enhances complex inertness and reduces the risk of in vivo Gd³⁺ release [2]. This building block enables the rational design of contrast agents that balance stability, relaxivity, and tissue-targeting properties without compromising any single parameter.

Quote Request

Request a Quote for (1,4,7,10Tetraaza-cyclododec-1-yl)-acetic acid allyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.